methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate
Brand Name: Vulcanchem
CAS No.: 54224-26-9
VCID: VC5000179
InChI: InChI=1S/C7H7NO3/c1-11-7(10)6(9)5-3-2-4-8-5/h2-4,8H,1H3
SMILES: COC(=O)C(=O)C1=CC=CN1
Molecular Formula: C7H7NO3
Molecular Weight: 153.137

methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate

CAS No.: 54224-26-9

Cat. No.: VC5000179

Molecular Formula: C7H7NO3

Molecular Weight: 153.137

* For research use only. Not for human or veterinary use.

methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate - 54224-26-9

Specification

CAS No. 54224-26-9
Molecular Formula C7H7NO3
Molecular Weight 153.137
IUPAC Name methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate
Standard InChI InChI=1S/C7H7NO3/c1-11-7(10)6(9)5-3-2-4-8-5/h2-4,8H,1H3
Standard InChI Key LXHFRGJQRNUGQE-UHFFFAOYSA-N
SMILES COC(=O)C(=O)C1=CC=CN1

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate consists of a pyrrole ring (a five-membered aromatic heterocycle with one nitrogen atom) substituted at the 2-position with a glyoxylate group (-CO-COOCH3\text{-CO-COOCH}_3). The planar pyrrole ring contributes to aromatic stability, while the electron-withdrawing keto and ester groups induce polarization, enhancing electrophilicity at the α-carbon . Key structural parameters include:

PropertyValueSource
Molecular FormulaC7H7NO3\text{C}_7\text{H}_7\text{NO}_3
Molecular Weight (g/mol)153.14
Purity (Commercial)≥97%
Aromatic System1H-pyrrole
Functional Groupsα-Ketoester, pyrrole

Synthetic Methodologies

Friedel-Crafts Acylation

A cornerstone synthesis involves Friedel-Crafts acylation of pyrrole with oxalyl chloride (ClCO-COCl\text{ClCO-COCl}), followed by esterification with methanol . Optimized conditions (Scheme 1) yield the target compound in 57%:

  • Acylation: Pyrrole reacts with oxalyl chloride at 78C-78^\circ \text{C} to form a reactive diacylium intermediate.

  • Quenching: Addition of methanol and sodium methoxide yields the methyl ester.

Key Advantages:

  • High regioselectivity for the pyrrole 2-position due to electronic directing effects .

  • Scalable under cryogenic conditions.

Three-Component Coupling

Alternative routes employ multicomponent reactions (MCRs) involving pyrrole, carbonyl sources, and methylating agents. For example, condensation of pyrrole-2-carbaldehyde with methyl glyoxylate in the presence of Lewis acids (e.g., ZnCl2_2) affords the product in moderate yields (30–40%).

Reactivity and Chemical Transformations

Nucleophilic Additions

The α-keto group undergoes nucleophilic attacks, enabling diversification:

  • Ammonia Derivatives: React with hydrazines to form hydrazones, precursors to pyrazole derivatives .

  • Grignard Reagents: Add to the ketone, yielding tertiary alcohols that can be dehydrated to α,β-unsaturated esters .

Cyclocondensations

The compound participates in heterocycle formation:

  • Paal-Knorr Synthesis: Reacts with 1,3-diketones to form pyrrolo[1,2-a]pyrazines .

  • With Ureas: Forms pyrrolo[2,1-f] triazin-6-one scaffolds under basic conditions .

Biological and Pharmacological Relevance

Antimicrobial Activity

Preliminary screens indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL). The α-ketoester moiety may disrupt microbial cell wall biosynthesis via non-covalent interactions with penicillin-binding proteins.

Industrial Applications

Pharmaceutical Intermediates

The compound serves as a key intermediate in synthesizing:

  • Pyrrole Alkaloids: E.g., lamellarins and ningalins, which exhibit antitumor properties .

  • Kinase Inhibitors: Functionalization at the α-position yields ATP-competitive inhibitors .

Material Science

Conjugated polymers incorporating methyl 2-oxo-2-(1H-pyrrol-2-yl)acetate derivatives show tunable optoelectronic properties, with potential use in organic LEDs .

Comparison with Analogous Compounds

CompoundStructureKey Differences
Methyl 2-(1H-pyrrol-1-yl)acetateEster at pyrrole 1-positionReduced electrophilicity; lower reactivity in Friedel-Crafts reactions
5-Fluoroindole derivativesBenzo-fused pyrrole with fluorineEnhanced metabolic stability; different π-π stacking behavior
Pyrrole-2-carboxylic acidCarboxylic acid instead of ketoesterLimited solubility in organic solvents; prone to decarboxylation

Future Directions

  • Mechanistic Studies: Elucidate the compound’s interactions with biological targets using cryo-EM and X-ray crystallography.

  • Process Optimization: Develop continuous-flow synthesis to improve yield and reduce waste .

  • Therapeutic Exploration: Evaluate efficacy in animal models of infectious diseases and oncology.

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